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Compound of Interest

Compound Name:
5-(3-Nitrophenyl)oxazole-4-

carboxylic acid

CAS No.: 951885-28-2

Cat. No.: B1328587

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, molecular structure,

physicochemical characterization, and biological activities of nitrophenyl oxazole compounds.

The unique electronic properties conferred by the nitrophenyl moiety make these oxazole

derivatives a significant area of interest in medicinal chemistry and materials science. This

document consolidates key data, outlines detailed experimental protocols, and visualizes

complex pathways to serve as a valuable resource for professionals in the field.

Synthesis of Nitrophenyl Oxazole Compounds
The synthesis of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous

established methods. For nitrophenyl-substituted oxazoles, a common and effective strategy

involves the cyclization of a α-haloketone with an amide. One prominent example is the

synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine from a substituted phenacyl bromide and

urea.[1] Alternative methods, such as the Van Leusen reaction, which utilizes p-
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toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde, also provide a versatile route to

5-substituted oxazoles.[2][3] Microwave-assisted synthesis has been shown to improve yields

and dramatically reduce reaction times.[1][2]

The following diagram illustrates a typical workflow for the synthesis of a 4-(4-

nitrophenyl)oxazol-2-amine.

2-bromo-1-(4-nitrophenyl)ethan-1-one + Urea

4-(4-nitrophenyl)-1,3-oxazol-2-amine

Cyclocondensation

Reaction Medium
(e.g., Deep Eutectic Solvent)

Reaction Conditions
(e.g., Ultrasound, 8 min or

Thermal, 65°C, 3.5h)

Click to download full resolution via product page

Caption: A representative synthesis workflow for nitrophenyl oxazole derivatives.

Molecular Structure and Physicochemical
Characterization
The definitive characterization of nitrophenyl oxazole compounds relies on a combination of

spectroscopic and crystallographic techniques. These methods provide detailed insights into

the molecular geometry, electronic structure, and functional groups present.

NMR spectroscopy is fundamental for elucidating the molecular structure by mapping the

chemical environment of ¹H and ¹³C nuclei.[4][5] In a typical nitrophenyl oxazole, aromatic

protons of the nitrophenyl ring appear as multiplets in the downfield region (δ 7.5-8.5 ppm) due
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to the electron-withdrawing effect of the nitro group. The oxazole ring protons have

characteristic shifts, with the C2-H proton being the most deshielded.[6]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Nitrophenyl Oxazoles

Nucleus Functional Group
Typical Chemical Shift (δ,
ppm)

¹H Aromatic (Nitrophenyl) 7.5 - 8.5

Oxazole Ring 7.0 - 8.0

Amine (if present) 7.2 (broad singlet)

¹³C Aromatic (C-NO₂) ~145 - 150

Aromatic (other) 120 - 140

| | Oxazole Ring (C2, C4, C5) | 125 - 160 |

Note: Values are approximate and can vary based on substitution and solvent.[6][7]

IR spectroscopy is used to identify the characteristic functional groups within the molecule by

their vibrational frequencies.[8] The spectra of nitrophenyl oxazoles are distinguished by strong

absorption bands corresponding to the nitro group, as well as vibrations from the oxazole ring.

[7][8]

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

1510 - 1560 Asymmetric N-O Stretch Nitro (Ar-NO₂)

1345 - 1385 Symmetric N-O Stretch Nitro (Ar-NO₂)

1600 - 1680 C=N Stretch Oxazole Ring

1020 - 1100 C-O-C Stretch Oxazole Ring

| 3100 - 3000 | C-H Stretch | Aromatic Ring |
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Source: Data compiled from spectroscopic studies of related heterocyclic compounds.[7][8]

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecule.[8] Nitrophenyl oxazoles, with their extended conjugation between

the phenyl and oxazole rings, typically exhibit strong absorption in the UV region.[9]

Table 3: Representative UV-Vis Absorption Data

Compound Class Solvent λ_max (nm)
Molar Absorptivity
(ε)

| Nitrophenyl Oxadiazole | Chloroform | ~320 | Not Reported |

Note: Data from a closely related nitrophenyl oxadiazole derivative. λ_max can be influenced

by substitution and solvent polarity.[9]

Single-crystal X-ray diffraction provides the most definitive data on the three-dimensional

molecular structure, including bond lengths, bond angles, and intermolecular interactions in the

solid state. For 4-(4-nitrophenyl)-1,3-oxazol-2-amine, studies have shown that the synthesis

method can affect the material's crystallinity, with sonochemical methods sometimes yielding a

more crystalline product than thermal methods.[1] In related nitrophenyl-containing

heterocycles, the dihedral angle between the nitrophenyl ring and the adjacent heterocyclic ring

is a key structural parameter, often falling in the range of 50-55°.[10]

Table 4: Illustrative Crystallographic Parameters

Parameter Description Typical Value

Crystal System The crystal lattice system
Monoclinic, Orthorhombic,
etc.

Space Group
The symmetry group of the

crystal
e.g., P2₁/c

Dihedral Angle
Angle between nitrophenyl and

oxazole rings
5-55°
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| Hydrogen Bonding | Intermolecular H-bonds (e.g., N-H···O) | Present in amine-substituted

derivatives |

Note: Values are illustrative based on related azole structures.[10][11]

Biological Activity and Signaling Pathways
Oxazole derivatives are known to possess a wide spectrum of biological activities, including

anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14][15] The introduction of a

nitrophenyl group can modulate these activities.

A key mechanism for the anti-inflammatory effects of some heterocyclic compounds is the

inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B

cells) signaling pathway.[12] This pathway is critical in regulating the immune response to

infection and inflammation. Dysregulation of NF-κB is implicated in numerous inflammatory

diseases. Oxazole derivatives can intervene at key points in this cascade, preventing the

transcription of pro-inflammatory genes.

The diagram below illustrates the canonical NF-κB pathway and the putative inhibitory action of

nitrophenyl oxazole compounds.
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Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.
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Appendix: Detailed Experimental Protocols
This protocol is adapted from thermal and ultrasound-assisted methods.[1]

Reactant Preparation: In a round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethan-1-

one (1 equivalent) and urea (1 equivalent).

Solvent Addition: Add a deep eutectic solvent (DES), such as a choline chloride:urea

mixture, to the flask (e.g., 7.0 g).

Reaction Conditions (Choose one):

Thermal Method: Place the flask in a preheated oil bath at 65 ± 2 °C. Stir the mixture for

approximately 3.5 hours.

Ultrasonic Method: Place the flask in an ultrasonic bath at room temperature (35 ± 2 °C).

Irradiate the mixture for approximately 8-10 minutes.

Work-up: After completion (monitored by TLC), cool the reaction mixture to room

temperature. Add crushed ice to precipitate the solid product.

Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-

(4-nitrophenyl)-1,3-oxazol-2-amine.

Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and

Mass Spectrometry.

¹H and ¹³C NMR Spectroscopy:

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in an NMR tube.

Acquire spectra on a 400 MHz or higher NMR spectrometer.

Use the residual solvent peak as an internal reference. Process the data (Fourier

transform, phase correction, and baseline correction) to obtain the final spectra.
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FT-IR Spectroscopy:

Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder

and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Record the spectrum, typically from 4000 to 400 cm⁻¹, and identify the characteristic

absorption bands.[7]

UV-Vis Spectroscopy:

Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-grade solvent (e.g., ethanol

or chloroform).

Use a quartz cuvette with a 1 cm path length.

Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a

blank. Determine the wavelength of maximum absorbance (λ_max).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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